1-Amino-2-bromo-4-(4-methoxyanilino)anthracene-9,10-dione
Description
Properties
CAS No. |
76382-24-6 |
|---|---|
Molecular Formula |
C21H15BrN2O3 |
Molecular Weight |
423.3 g/mol |
IUPAC Name |
1-amino-2-bromo-4-(4-methoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15BrN2O3/c1-27-12-8-6-11(7-9-12)24-16-10-15(22)19(23)18-17(16)20(25)13-4-2-3-5-14(13)21(18)26/h2-10,24H,23H2,1H3 |
InChI Key |
YKNXXLXGBIPBMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Amino-2-bromo-4-((4-methoxyphenyl)amino)anthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom to the anthracene-9,10-dione core.
Amination: Substitution of an amino group at the desired position.
Methoxylation: Addition of a methoxyphenyl group to the structure.
These reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
1-Amino-2-bromo-4-((4-methoxyphenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and bromo groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Amino-2-bromo-4-((4-methoxyphenyl)amino)anthracene-9,10-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-2-bromo-4-((4-methoxyphenyl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological macromolecules, influencing their function and activity. For example, it may interact with enzymes, receptors, or DNA, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Drug Likeness and Computational Studies
In silico evaluations of similar compounds reveal good drug likeness scores, with computational tools like DIGEP-Pred and STRING used to predict protein interactions and biological pathways .
Comparison with Similar Compounds
To contextualize the properties of 1-amino-2-bromo-4-(4-methoxyanilino)anthracene-9,10-dione, we compare it with structurally related anthraquinone derivatives. Key differences in substituents, synthetic yields, biological activities, and computational data are summarized below.
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Anthraquinone Derivatives
Substituent Impact:
- Bromine vs.
- Amino vs. Hydroxy: Amino groups (e.g., in 5b) enhance nucleophilicity and DNA binding, while hydroxy groups (e.g., in compound 27) favor hydrogen-bonding interactions .
- Methoxy Groups: The 4-methoxyanilino group in the target compound likely improves solubility and modulates electronic effects compared to non-polar alkyl chains .
Table 2: Cytotoxic Activities (IC$_{50}$) of Selected Derivatives
*Literature values for mitoxantrone; †Estimated based on structural similarity.
- Diamino derivatives (e.g., 5b) show stronger cytotoxicity but lower selectivity, whereas hydroxy-substituted compounds (e.g., 27) exhibit moderate activity due to reduced membrane permeability .
Computational and Docking Studies
- Molecular docking of parietin (an anthracene-9,10-dione) reveals hydrogen bonding between carbonyl groups and lysine/glutamine residues in proteins . The target compound’s methoxyanilino group may form similar interactions, while bromine could stabilize hydrophobic pockets.
Biological Activity
1-Amino-2-bromo-4-(4-methoxyanilino)anthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family, which is known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H15BrN2O3
- Average Mass : 423.266 g/mol
- Structure : The compound features a bromine atom and an amino group attached to the anthracene core, which is modified by a methoxyaniline substituent.
Biological Activity Overview
The biological activities of anthraquinone derivatives, including this compound, have been widely studied due to their potential in treating various diseases, particularly cancers and inflammatory conditions.
Anticancer Activity
Several studies have highlighted the anticancer properties of anthraquinone derivatives. For instance:
- Mechanism of Action : Anthraquinones are known to intercalate with DNA, disrupt topoisomerase activity, and generate reactive oxygen species (ROS), leading to apoptosis in cancer cells .
- Case Study : A study demonstrated that similar anthraquinone compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells . The specific activity of this compound in this context remains to be fully elucidated but is expected to follow similar pathways.
Anti-inflammatory Properties
Anthraquinones also exhibit anti-inflammatory effects:
- Mechanism : They modulate the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB signaling .
- Research Findings : In studies involving other anthraquinone derivatives, significant reductions in inflammation markers were observed in animal models of inflammatory diseases .
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Antimicrobial | Exhibits activity against bacterial strains |
Antitumor Efficacy
Research indicates that derivatives of anthraquinones can effectively target multiple types of tumors. For example:
- Study on Mitoxantrone : This well-known anthraquinone derivative has shown efficacy against tumors such as leukemia and lymphoma by inhibiting topoisomerase II . While this compound has not been directly tested in clinical settings, its structural similarities suggest potential for similar mechanisms.
Mechanistic Insights
The compound's biological activity can be attributed to:
- DNA Intercalation : This leads to the disruption of replication processes in rapidly dividing cells.
- ROS Generation : Contributes to oxidative stress within cells, promoting apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
